molecular formula C17H15ClN2O3S2 B2382749 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide CAS No. 886921-09-1

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide

Cat. No.: B2382749
CAS No.: 886921-09-1
M. Wt: 394.89
InChI Key: YDSMMVJUAKHFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with chlorine (7-position) and methyl (4-position) groups, coupled to a 3-(ethanesulfonyl)benzamide moiety. The ethanesulfonyl group enhances polarity and may influence solubility and binding interactions.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)12-6-4-5-11(9-12)16(21)20-17-19-14-10(2)7-8-13(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSMMVJUAKHFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

The starting material, 2-amino-4-methyl-5-chlorobenzenethiol , is prepared through:

  • Chlorination : Introduction of a chlorine atom at position 5 of 4-methyl-2-aminothiophenol using sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) in dichloromethane at 0–5°C.
  • Methylation : A pre-existing methyl group at position 4 simplifies synthesis, as direct methylation post-cyclization is challenging due to steric hindrance.

Cyclization to Form the Benzothiazole Ring

The cyclization step employs phosgene ($$ \text{COCl}2 $$) or thiophosgene ($$ \text{CSCl}2 $$) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:
$$
\text{2-Amino-4-methyl-5-chlorobenzenethiol} + \text{COCl}_2 \rightarrow \text{7-Chloro-4-methyl-1,3-benzothiazol-2-amine} + 2\text{HCl}
$$
Optimized Conditions :

  • Temperature : 0°C to room temperature (RT)
  • Solvent : THF or dichloromethane (DCM)
  • Yield : 70–85%

Synthesis of 3-(Ethanesulfonyl)Benzoic Acid

The sulfonyl group is introduced through a two-step process:

Introduction of Ethylthio Group

3-Bromobenzoic acid undergoes nucleophilic aromatic substitution with sodium ethanethiolate ($$ \text{NaSEt} $$):
$$
\text{3-Bromobenzoic acid} + \text{NaSEt} \rightarrow \text{3-(Ethylthio)benzoic acid} + \text{NaBr}
$$
Conditions :

  • Catalyst : Copper(I) iodide ($$ \text{CuI} $$)
  • Ligand : 1,10-Phenanthroline
  • Solvent : Dimethylformamide (DMF) at 110°C
  • Yield : 65–75%

Oxidation to Ethanesulfonyl Group

The ethylthio group is oxidized using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid:
$$
\text{3-(Ethylthio)benzoic acid} + 3\text{H}2\text{O}2 \rightarrow \text{3-(Ethanesulfonyl)benzoic acid} + 3\text{H}_2\text{O}
$$
Conditions :

  • Temperature : 50°C for 4 hours
  • Yield : 90–95%

Amide Coupling Reaction

The final step involves coupling the benzothiazole amine with 3-(ethanesulfonyl)benzoic acid. Two methods are compared:

Acyl Chloride Method

  • Activation : Convert the acid to its acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$):
    $$
    \text{3-(Ethanesulfonyl)benzoic acid} + \text{SOCl}
    2 \rightarrow \text{3-(Ethanesulfonyl)benzoyl chloride} + \text{SO}_2 + \text{HCl}
    $$
    Conditions : Reflux for 2 hours (yield: 95%).

  • Coupling : React with 7-chloro-4-methyl-1,3-benzothiazol-2-amine in DCM:
    $$
    \text{3-(Ethanesulfonyl)benzoyl chloride} + \text{Benzothiazole amine} \rightarrow \text{Target compound} + \text{HCl}
    $$
    Base : Triethylamine ($$ \text{Et}_3\text{N} $$)
    Yield : 60–70%

Coupling Reagent Method

Using HATU ($$ O $$-hexafluorophosphate azabenzotriazole tetramethyl uronium) and $$ N,N $$-diisopropylethylamine (DIEA):
$$
\text{3-(Ethanesulfonyl)benzoic acid} + \text{HATU} + \text{DIEA} \rightarrow \text{Activated intermediate} \xrightarrow{\text{Benzothiazole amine}} \text{Target compound}
$$
Conditions :

  • Solvent : DMF at RT for 24 hours
  • Yield : 85–90%

Comparative Analysis of Coupling Methods

Parameter Acyl Chloride Method HATU/DIEA Method
Yield 60–70% 85–90%
Reaction Time 4–6 hours 24 hours
Purification Column chromatography Precipitation
Cost Low High
Byproducts HCl gas Minimal

Data synthesized from Refs.

Optimization and Challenges

Regioselectivity in Benzothiazole Synthesis

Ensuring correct positioning of chloro and methyl groups requires careful selection of starting materials. Direct chlorination of 4-methyl-2-aminothiophenol avoids post-cyclization modifications.

Oxidation Efficiency

Over-oxidation of the ethylthio group can lead to sulfonic acid byproducts. Controlled use of $$ \text{H}2\text{O}2 $$ in acetic acid minimizes this risk.

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance coupling reagent efficiency but complicate purification. Non-polar solvents (e.g., DCM) are preferable for acyl chloride methods.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences and functional group variations between the target compound and analogs are summarized below:

Compound Name Core Structure Substituents on Benzothiazole Benzamide Substituent Functional Groups Key Properties/Applications
Target Compound Benzothiazole 7-Cl, 4-Me 3-ethanesulfonyl Sulfonyl, Chloro, Methyl Potential kinase inhibition, enhanced polarity
N-(Benzothiazol-2-yl)-3-chlorobenzamide Benzothiazole None (Cl on benzamide) 3-Cl Chloro, Amide Structural rigidity, N–H⋯N hydrogen bonds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N/A (amino alcohol side chain) 3-Me N,O-bidentate, Hydroxy Metal-catalyzed C–H functionalization
Alkoxy-substituted benzamides Benzamide Varied alkoxy chains Benzothiazole-linked Alkoxy, Amide Variable solubility, steric effects

Key Observations:

  • Benzothiazole vs. The 7-Cl and 4-Me substituents may enhance lipophilicity and steric hindrance compared to unsubstituted benzothiazoles .
  • Sulfonyl vs. This group may also participate in hydrogen bonding via sulfonyl oxygen atoms.
  • Synthesis Routes: Analogous to , the target compound likely involves coupling reactions (e.g., benzoyl chloride with aminobenzothiazole derivatives). The ethanesulfonyl group may require sulfonation steps, differing from the thiourea intermediates in .

Intermolecular Interactions and Crystallography

  • Hydrogen Bonding : The target compound’s ethanesulfonyl group can act as a hydrogen bond acceptor, contrasting with the N–H⋯N interactions observed in . This difference may influence crystal packing and solubility.
  • Planarity : Benzothiazole derivatives (e.g., ) exhibit near-planar conformations, which the target compound likely shares due to its rigid core. This planarity is critical for π–π stacking in biological target binding.

Research Findings and Inferred Properties

Solubility and Reactivity

  • The ethanesulfonyl group likely increases aqueous solubility relative to alkoxy-substituted benzamides , though less than hydroxylated analogs (e.g., ).
  • The 7-Cl substituent may stabilize the benzothiazole ring via electron withdrawal, while the 4-Me group introduces steric effects that could hinder rotational freedom.

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic properties. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H16ClN3O2S\text{C}_{14}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S}

It features a benzothiazole core, which is known for its diverse biological activities. The presence of a chloro group and an ethanesulfonyl moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced cell proliferation.
  • Receptor Modulation : It may act as a modulator of various receptors involved in signal transduction pathways, influencing cellular responses to external stimuli.

Anticancer Properties

Several studies have investigated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that similar compounds exhibit significant cytotoxic effects against various human cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic potency of related benzothiazole compounds found that they inhibited the growth of human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112). The IC50 values for these compounds ranged from 2.87 µM to 3.06 µM, demonstrating notable potency compared to standard treatments like cisplatin (IC50 = 0.24–1.22 µM) .

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Cisplatin0.24 - 1.22Cervical/Bladder

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have shown antimicrobial activity against various pathogens. Preliminary screenings indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis and Screening : A series of analogs were synthesized and screened for antibacterial and antifungal activities. Some derivatives exhibited promising results against strains such as Escherichia coli and Staphylococcus aureus .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds has revealed that modifications can lead to improved stability and bioavailability, essential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)benzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Multi-step synthesis typically involves coupling benzothiazole precursors with sulfonylbenzamide derivatives. Key steps include:

  • Amide bond formation : React 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 3-(ethanesulfonyl)benzoyl chloride in anhydrous dichloromethane under reflux (40–60°C) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while bases like triethylamine neutralize HCl byproducts .
  • Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress .
    • Yield optimization : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and control temperature gradients to avoid side reactions (e.g., sulfonyl group degradation) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Structural confirmation :

  • NMR spectroscopy : ¹H/¹³C NMR to verify benzothiazole proton environments (δ 7.2–8.5 ppm for aromatic protons) and ethanesulfonyl group integration (δ 3.1–3.4 ppm for CH₂) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
    • Purity assessment :
  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min) and UV detection at 254 nm .
  • Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (deviation <0.3%) .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

  • Anticancer activity :

  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (dose range: 1–100 µM) .
    • Antimicrobial screening :
  • Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria; report MIC values .
    • Enzyme inhibition :
  • Kinase assays : Use ADP-Glo™ kinase assay kits to evaluate inhibition of tyrosine kinases (e.g., EGFR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

  • Core modifications :

  • Benzothiazole substitution : Synthesize analogs with halogens (Cl, F) or methyl groups at position 4 to assess steric/electronic effects .
  • Sulfonyl group variation : Replace ethanesulfonyl with cyclopropylsulfonyl or aryl sulfonamides to study hydrophobicity and binding affinity .
    • Bioisosteric replacement : Substitute benzamide with thioamide or urea groups to modulate hydrogen-bonding interactions .
    • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with predicted binding energies to target proteins .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its enzyme inhibition?

  • Validation protocols :

  • Enzyme kinetics : Compare computational KiK_i values with experimental IC₅₀ using Lineweaver-Burk plots to identify non-competitive vs. competitive inhibition .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to validate binding poses predicted in silico .
    • Dynamic simulations : Perform molecular dynamics (MD) simulations (50–100 ns) to assess conformational stability of ligand-enzyme complexes .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Solubility enhancement :

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility .
  • Salt formation : Synthesize hydrochloride or sodium salts via acid/base reactions .
    • Stability testing :
  • Forced degradation : Expose to heat (60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation pathways via LC-MS .
  • Plasma stability : Incubate with rat/human plasma (37°C) and quantify remaining compound using LC-MS/MS .

Q. What methodologies are used to determine the compound’s interaction with specific biological targets, such as kinases or receptors?

  • Biophysical assays :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized kinase domains .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for receptor-ligand interactions .
    • Cellular imaging :
  • Fluorescence tagging : Conjugate with BODIPY® dyes to visualize subcellular localization in live cells .

Q. How should conflicting data from different synthetic protocols be analyzed to identify optimal conditions?

  • Statistical comparison :

  • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and catalyst effects on yield and purity .
  • Principal Component Analysis (PCA) : Cluster reaction outcomes (yield, purity) to identify critical variables .
    • Mechanistic studies :
  • In situ FTIR : Monitor intermediate formation (e.g., acyl chloride) to troubleshoot incomplete coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.